molecular formula C10H12O3 B8777724 4-Hydroxy-2-isopropoxybenzaldehyde

4-Hydroxy-2-isopropoxybenzaldehyde

Cat. No.: B8777724
M. Wt: 180.20 g/mol
InChI Key: LBZMFMUFBZDSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-isopropoxybenzaldehyde is an aromatic aldehyde derivative featuring a hydroxyl group at the para position (C4) and an isopropoxy group at the ortho position (C2) on the benzene ring. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fine chemicals. For example, 4-hydroxybenzaldehyde derivatives exhibit pharmacological activities such as anticancer, antifungal, and antibacterial properties .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3

InChI Key

LBZMFMUFBZDSGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-2-isopropoxybenzaldehyde with structurally and functionally related compounds, focusing on molecular properties, applications, and safety.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Primary Applications Safety Notes
This compound* N/A C₁₀H₁₂O₃ 180.20 -OH (C4), -OCH(CH₃)₂ (C2) Synthetic precursor, pharmacological research Limited data; assume standard aldehyde precautions
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 122.12 -OH (C4), -CHO (C1) Pharmacological research, reference standards, natural product isolation Causes skin/eye irritation; use PPE
4-Hydroxybenzoic Acid 99-96-7 C₇H₆O₃ 138.12 -OH (C4), -COOH (C1) R&D (not for medicinal/household use) Irritant; handle in ventilated areas
Propyl 4-Hydroxybenzoate (Paraben) N/A C₁₀H₁₂O₃ 180.20 -OH (C4), -COOCH₂CH₂CH₃ (C1) Laboratory preservative Limited hazard data; avoid ingestion
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 -CHO (C1), -CH₂Br (C4) Cross-coupling reactions, synthetic chemistry Toxicological data incomplete; corrosive
5-Isopropyl-2,4-dimethoxybenzaldehyde 1071151-44-4 C₁₂H₁₆O₃ 208.25 -OCH₃ (C2, C4), -CHO (C1), -CH(CH₃)₂ (C5) High-yield synthesis intermediate No specific hazards reported

*Hypothetical data inferred from structural analogs.

Key Findings:

Structural and Functional Differences: Substituent Effects: The isopropoxy group in this compound increases steric bulk and lipophilicity compared to 4-hydroxybenzaldehyde (hydroxyl only) or 4-hydroxybenzoic acid (carboxylic acid). This may improve solubility in organic solvents and enhance interaction with hydrophobic biological targets .

Pharmacological Potential: 4-Hydroxybenzaldehyde has demonstrated ethnopharmacological relevance, sourced from Gastrodia elata (a traditional medicinal herb), and exhibits neuroprotective and anti-inflammatory activities . Its isopropoxy derivative could retain these properties while offering improved metabolic stability due to reduced hydrogen-bonding capacity . aldehyde) dictate application scope .

Synthetic Utility :

  • The high-yield synthesis (96%) of 5-isopropyl-2,4-dimethoxybenzaldehyde suggests that introducing alkyl groups (e.g., isopropyl) to benzaldehyde derivatives is feasible, supporting the plausibility of synthesizing this compound via similar routes.

Safety Considerations :

  • Aldehydes like 4-hydroxybenzaldehyde require precautions against skin/eye contact , while brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) demand rigorous handling due to corrosive and toxic risks . The isopropoxy derivative likely follows general aldehyde safety protocols.

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